molecular formula C19H23N3O3S B14848274 Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate

Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate

Cat. No.: B14848274
M. Wt: 373.5 g/mol
InChI Key: TYWULGVNUVMILT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate: is a complex organic compound that belongs to the class of pyrido[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as tert-butyl, benzylthio, and hydroxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is usually carried out in the presence of a base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzylthio group, potentially yielding dihydro or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylthio group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzyl sulfoxide or benzyl sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the benzylthio group, in particular, distinguishes it from other similar compounds and contributes to its unique biological and chemical properties.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl 2-benzylsulfanyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C19H23N3O3S/c1-19(2,3)25-18(24)22-10-9-14-15(11-22)20-17(21-16(14)23)26-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,21,23)

InChI Key

TYWULGVNUVMILT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(NC2=O)SCC3=CC=CC=C3

Origin of Product

United States

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